molecular formula C16H14O2 B11816851 (1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid

(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B11816851
M. Wt: 238.28 g/mol
InChI Key: QCIIBJDRYZJDSW-LSDHHAIUSA-N
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Description

(1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a biphenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable biphenyl precursor. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes. The reaction conditions often require an inert atmosphere and a solvent such as diethyl ether or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, leading to functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to various functionalized biphenyl derivatives.

Scientific Research Applications

(1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its chiral nature.

    Industry: Utilized in the production of materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing biochemical pathways and eliciting desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is unique due to its chiral cyclopropane structure and biphenyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(1R,2R)-2-(2-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14-15H,10H2,(H,17,18)/t14-,15+/m0/s1

InChI Key

QCIIBJDRYZJDSW-LSDHHAIUSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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